molecular formula C5H11F3O2Si B12562054 Ethyl(3,3,3-trifluoropropyl)silanediol CAS No. 184014-16-2

Ethyl(3,3,3-trifluoropropyl)silanediol

Cat. No.: B12562054
CAS No.: 184014-16-2
M. Wt: 188.22 g/mol
InChI Key: GNTYGRLUGVMGDM-UHFFFAOYSA-N
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Description

Ethyl(3,3,3-trifluoropropyl)silanediol is a unique organosilicon compound characterized by the presence of both ethyl and trifluoropropyl groups attached to a silanediol core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(3,3,3-trifluoropropyl)silanediol typically involves the hydrolysis and condensation of (3,3,3-trifluoropropyl)trimethoxysilane . The reaction is carried out under acidic or basic conditions, often using hydrochloric acid or sodium hydroxide as catalysts. The process involves the following steps:

  • Hydrolysis: (3,3,3-trifluoropropyl)trimethoxysilane reacts with water to form (3,3,3-trifluoropropyl)silanetriol.
  • Condensation: The silanetriol undergoes condensation to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl(3,3,3-trifluoropropyl)silanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Ethyl(3,3,3-trifluoropropyl)silanediol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl(3,3,3-trifluoropropyl)silanediol exerts its effects is primarily through its interaction with other molecules via hydrogen bonding and hydrophobic interactions. The trifluoropropyl group enhances the compound’s hydrophobicity, making it effective in applications requiring water resistance. The silanediol core allows for the formation of stable siloxane bonds, contributing to the compound’s thermal and chemical stability .

Comparison with Similar Compounds

  • (3,3,3-Trifluoropropyl)trimethoxysilane
  • (3,3,3-Trifluoropropyl)trichlorosilane
  • Methyl(phenyl)(3,3,3-trifluoropropyl)silanol

Comparison: Ethyl(3,3,3-trifluoropropyl)silanediol is unique due to the presence of both ethyl and trifluoropropyl groups, which impart distinct hydrophobic and thermal properties. Compared to (3,3,3-trifluoropropyl)trimethoxysilane and (3,3,3-trifluoropropyl)trichlorosilane, it offers enhanced stability and versatility in various applications. The presence of the silanediol core differentiates it from methyl(phenyl)(3,3,3-trifluoropropyl)silanol, providing additional sites for hydrogen bonding and interaction .

Properties

CAS No.

184014-16-2

Molecular Formula

C5H11F3O2Si

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl-dihydroxy-(3,3,3-trifluoropropyl)silane

InChI

InChI=1S/C5H11F3O2Si/c1-2-11(9,10)4-3-5(6,7)8/h9-10H,2-4H2,1H3

InChI Key

GNTYGRLUGVMGDM-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CCC(F)(F)F)(O)O

Origin of Product

United States

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